molecular formula C18H17N5S2 B14515493 N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-17-4

N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14515493
CAS No.: 62540-17-4
M. Wt: 367.5 g/mol
InChI Key: FMAXBWMRLPPPLG-UHFFFAOYSA-N
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Description

N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound known for its unique structure and properties. This compound features a guanidine core substituted with two 4-methyl-1,3-benzothiazol-2-yl groups and an additional methyl group on the nitrogen atom. Its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,3-benzothiazol-2-amine with a guanidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methyl groups, resulting in different chemical properties.

    N,N’-Bis(4-methylbenzothiazol-2-yl)urea: Contains a urea core instead of guanidine, affecting its reactivity and applications.

Uniqueness

N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

62540-17-4

Molecular Formula

C18H17N5S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-methyl-1,3-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C18H17N5S2/c1-10-6-4-8-12-14(10)20-17(24-12)22-16(19-3)23-18-21-15-11(2)7-5-9-13(15)25-18/h4-9H,1-3H3,(H2,19,20,21,22,23)

InChI Key

FMAXBWMRLPPPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=NC)NC3=NC4=C(C=CC=C4S3)C

Origin of Product

United States

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